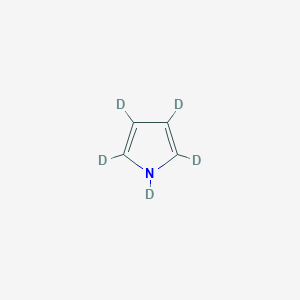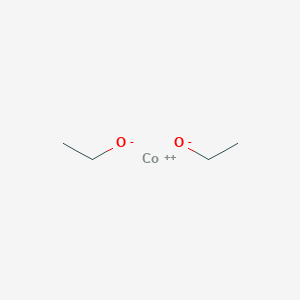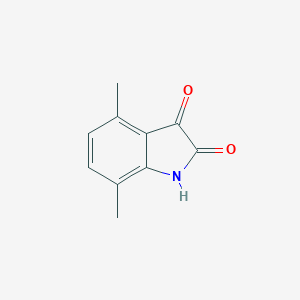
4,7-dimethyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving regiospecific reactions to ensure the correct placement of substituents on the indole framework. Paper describes a highly regiospecific synthesis of a hexahydroindeno[1,2-b]indole-9,10-dione derivative, which suggests that the synthesis of 4,7-dimethyl-1H-indole-2,3-dione would also require careful consideration of regiochemistry to achieve the desired substitution pattern.
Molecular Structure Analysis
While the exact molecular structure of 4,7-dimethyl-1H-indole-2,3-dione is not analyzed in the provided papers, the crystal structure of a related compound is reported in paper . This suggests that similar techniques, such as X-ray crystallography, could be used to determine the molecular structure of 4,7-dimethyl-1H-indole-2,3-dione, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. The papers do not specifically address the reactions of 4,7-dimethyl-1H-indole-2,3-dione, but paper discusses the use of a dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione derivative as a reagent for labeling amino acids, indicating that indole derivatives can react with amino groups under certain conditions. This information could be relevant when considering the reactivity of 4,7-dimethyl-1H-indole-2,3-dione with various functional groups.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Serine Protease Inhibition
4,7-Dimethyl-1H-indole-2,3-dione derivatives have been studied for their potential as serine protease inhibitors. Research has demonstrated that compounds synthesized from indolo- or pyrrolo-β-enamino t-butyl esters can selectively inhibit human leukocyte elastase (HLE) and chymotrypsin (Player et al., 1994).
Antimicrobial Properties
Compounds derived from 4,7-dimethyl-1H-indole-2,3-dione have been investigated for their antimicrobial properties. A study showed that compounds like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione displayed moderate inhibitory activity against the fungus Candida albicans, suggesting their potential as antifungal agents (Ramadan et al., 2019).
Organic Synthesis and Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. One study described the efficient synthesis of N-benzylated indole, indazole, and benzotriazole-4,7-diones, demonstrating the versatility of 4,7-dimethyl-1H-indole-2,3-dione in organic synthesis (Marminon et al., 2007).
Studies on Hydrolysis
Research has also delved into the hydrolysis of isatin and its derivatives, including those with varying hydrophobicities like N-dimethylaminomethyl indol-2,3-dione. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Al-ayed et al., 2011).
Antifungal Activity
Synthesized 1H-indole-4,7-diones have been tested for their antifungal properties. These compounds showed promising activity against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2007).
Coordination Chemistry
The compound has been explored in the coordination chemistry of oxovanadium(V) complexes, where it was used to create Schiff bases. These complexes have shown significant fungicidal and bactericidal properties (Garg et al., 2007).
Propiedades
IUPAC Name |
4,7-dimethyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDPBOVRAVNKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390819 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H-indole-2,3-dione | |
CAS RN |
15540-90-6 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYLISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

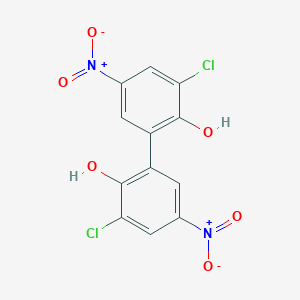
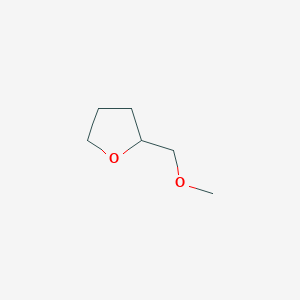
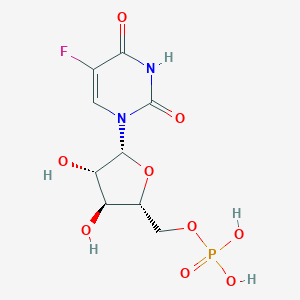
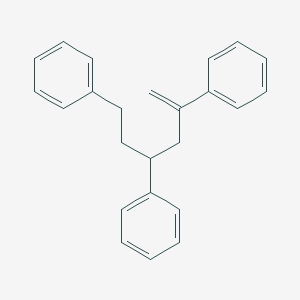
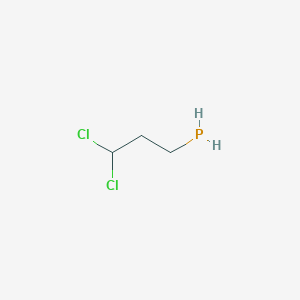
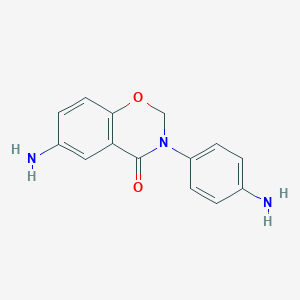
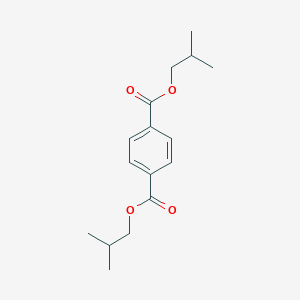
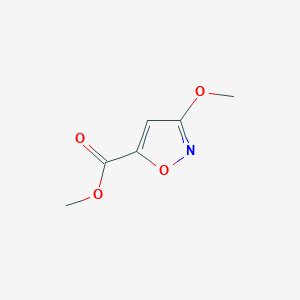
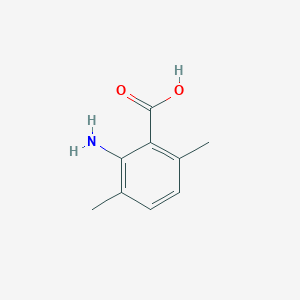
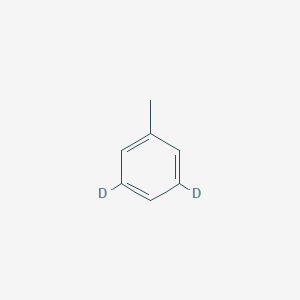
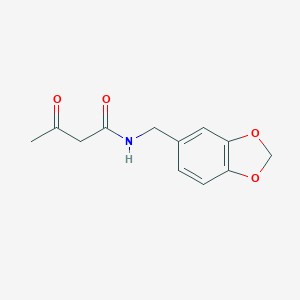
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
